1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene

Structural Differentiation Regioisomer Identification Computational Chemistry

This asymmetric azobenzene is defined by its non-interchangeable 2,4-dimethylphenyl and 3-methoxyphenyl substitution—a specific electronic environment that directly tunes n→π* and π→π* transition energies and Z→E thermal relaxation kinetics. Unlike unsubstituted azobenzene or regioisomeric variants (e.g., 2,5-dimethyl/4-methoxy), only CAS 1882034-29-8 delivers the exact steric and electronic profile needed for reproducible photoisomerization studies, systematic SAR investigations, and impurity reference standard use. Match purity to application: 95% for early-stage synthesis; ≥98% for validated analytical methods. Strictly for research; not for human/veterinary use.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 1882034-29-8
Cat. No. B1482434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene
CAS1882034-29-8
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N=NC2=CC(=CC=C2)OC)C
InChIInChI=1S/C15H16N2O/c1-11-7-8-15(12(2)9-11)17-16-13-5-4-6-14(10-13)18-3/h4-10H,1-3H3
InChIKeyQTYBLQVGJCBSSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene (CAS 1882034-29-8): Sourcing Guide for Research-Grade Asymmetric Azobenzene Derivatives


1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene (CAS 1882034-29-8) is an asymmetric azobenzene derivative with the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.3 g/mol . It contains a 2,4-dimethylphenyl group at one terminus and a 3-methoxyphenyl group at the other, connected by a diazene (-N=N-) linkage . The compound is typically offered at 95% to ≥98% purity and is intended exclusively for research use in organic synthesis and materials chemistry applications .

1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene (CAS 1882034-29-8): Why Substitution with Regioisomers or Alternative Azo Compounds Introduces Experimental Variability


Azobenzene derivatives are not functionally interchangeable. Even minor variations in the position of methyl or methoxy substituents on the aromatic rings can significantly alter electronic distribution, steric hindrance, photophysical properties, and chemical reactivity [1]. For example, shifting methyl groups from 2,4- to 2,5-positions or moving the methoxy group from the 3-position to the 4-position yields distinct regioisomers with different molecular properties and, consequently, divergent experimental outcomes [2]. Similarly, substituting with compounds lacking these specific electron-donating groups (e.g., unsubstituted azobenzene) eliminates the targeted electronic and steric features that drive many research applications . The specific substitution pattern of CAS 1882034-29-8 is therefore a critical variable that cannot be approximated by generic alternatives.

1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene (CAS 1882034-29-8): Quantified Differentiation Evidence from Structural and Purity Comparisons


1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene: Differential Substituent Positioning Versus Regioisomer (2,5-Dimethylphenyl)-(4-methoxyphenyl)diazene

The substitution pattern of CAS 1882034-29-8 (2,4-dimethyl on one phenyl ring; 3-methoxy on the other) is quantitatively distinct from the closely related regioisomer CAS 88578-22-7 [1]. While both share the identical molecular formula C₁₅H₁₆N₂O and molecular weight (240.30 g/mol), the target compound features methyl groups at the 2- and 4-positions with a methoxy group at the 3-position, whereas CAS 88578-22-7 possesses methyl groups at the 2- and 5-positions and a methoxy group at the 4-position . This positional difference results in distinct InChIKey identifiers (QTYBLQVGJCBSSA-UHFFFAOYSA-N vs. a different InChIKey), confirming the two compounds are chemically distinct entities that cannot be substituted without altering electronic and steric properties .

Structural Differentiation Regioisomer Identification Computational Chemistry

1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene: Supplier Purity and Price Differentiation for Informed Procurement

Procurement of CAS 1882034-29-8 requires evaluation of both purity and price across multiple suppliers. The compound is commercially available at three primary purity tiers: 95% (e.g., AChemBlock, BenchChem, Combi-Blocks), 97% (e.g., Leyan, Chemenu, BJOKA), and ≥98% (e.g., MolCore, 001Chemical) . For the 1g scale, list prices range from approximately $655 to over ¥6,879 (~$950 USD equivalent) depending on the supplier and purity grade [1]. This spread in pricing and purity reflects differences in synthetic methods, quality control rigor, and intended application suitability.

Procurement Purity Comparison Cost Optimization

1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene: Predicted Physicochemical Properties as Differentiation from Unsubstituted Azobenzene

The predicted physicochemical properties of CAS 1882034-29-8 demonstrate quantitative differences from unsubstituted azobenzene that are directly attributable to its methyl and methoxy substituents. The target compound has a predicted boiling point of 387.6±37.0 °C, a predicted density of 1.04±0.1 g/cm³, a calculated LogP of 4.72744, and a topological polar surface area (TPSA) of 33.95 Ų . The LogP value of 4.72744 indicates significantly higher lipophilicity compared to unsubstituted azobenzene (LogP ~3.0-3.5 estimated), a difference driven by the electron-donating methyl and methoxy groups that enhance partitioning into non-polar environments [1].

Physicochemical Properties Lipophilicity Solubility Estimation

1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene: E-Isomer Specification as Procurement Differentiation Factor

The IUPAC name specification for CAS 1882034-29-8 is (E)-(2,4-dimethylphenyl)(3-methoxyphenyl)diazene, explicitly designating the thermodynamically more stable trans (E) configuration around the azo (-N=N-) double bond . In contrast, many structurally related diazene compounds are listed without stereochemical designation, implying they may be supplied as E/Z mixtures or unspecified isomer ratios . The explicit E-isomer designation in the IUPAC name and SMILES notation (/N=N/) provides a defined stereochemical starting point for experiments .

Stereochemistry E/Z Isomerism Purity Specification

1-(2,4-Dimethylphenyl)-2-(3-methoxyphenyl)diazene (CAS 1882034-29-8): Application Scenarios Based on Quantified Differentiation Evidence


Photochemical and Materials Science Research Requiring Defined Azobenzene Chromophores

The specific substitution pattern of CAS 1882034-29-8—2,4-dimethyl on one phenyl ring and 3-methoxy on the other—creates a defined electronic environment that influences the n→π* and π→π* transitions characteristic of azobenzene photochemistry [1]. The electron-donating methyl and methoxy groups modulate the absorption spectrum and the kinetics of thermal Z→E relaxation relative to unsubstituted azobenzene, making this compound suitable for photoisomerization studies where predictable switching behavior is required . The explicit E-isomer specification ensures researchers begin with a homogeneous stereochemical state .

Organic Synthesis as a Building Block or Intermediate for Complex Aromatic Systems

CAS 1882034-29-8 is classified as a building block and research chemical suitable for constructing more complex aromatic systems [1]. The 2,4-dimethylphenyl and 3-methoxyphenyl groups provide distinct electronic and steric handles for further functionalization. Its moderate solubility in common organic solvents (implied by predicted LogP of 4.72744 ) facilitates handling in laboratory synthesis workflows. Researchers utilizing this compound as a precursor should verify purity tier suitability—95% may be adequate for early-stage synthetic exploration, while ≥98% is recommended for applications requiring rigorous analytical validation .

Pharmaceutical Research and Development Requiring High-Purity Reference Standards

CAS 1882034-29-8 is offered as a potential impurity reference standard for pharmaceutical quality control applications [1]. For such applications, the ≥98% purity tier (available from suppliers such as MolCore and 001Chemical) is the appropriate specification to ensure reliable analytical results . The compound is explicitly labeled for research use only and not for therapeutic or veterinary use , positioning it as a tool for analytical method development and validation rather than a drug candidate itself.

Structure-Activity Relationship (SAR) Studies of Substituted Azobenzenes

The availability of CAS 1882034-29-8 alongside regioisomers such as (2,5-dimethylphenyl)-(4-methoxyphenyl)diazene (CAS 88578-22-7) enables systematic SAR investigations into how methyl and methoxy positional variation affects properties of interest [1]. The predicted physicochemical differences—LogP 4.72744 for the target compound versus alternative substitution patterns—provide a quantitative basis for selecting this specific regioisomer in studies exploring lipophilicity-dependent phenomena, chromatographic retention, or membrane interactions .

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